Dodecyl acetate

Description

Dodecyl acetate has been reported in Mandragora autumnalis, Citrus iyo, and other organisms with data available.

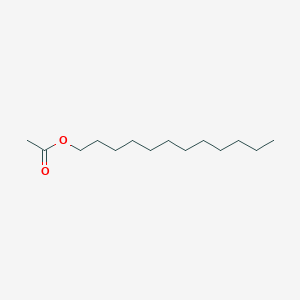

Structure

3D Structure

Properties

IUPAC Name |

dodecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWGRQBCURJOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047641 | |

| Record name | Dodecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a waxy, citrus-rose odour | |

| Record name | Lauryl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Lauryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

150.00 °C. @ 15.00 mm Hg | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most organic solvents, 1 ml in 4 ml 80% alcohol (in ethanol) | |

| Record name | Lauryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.865 | |

| Record name | Lauryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000468 [mmHg] | |

| Record name | Lauryl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-66-3 | |

| Record name | Dodecyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J36KE44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1.3 °C | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Dodecyl Acetate (CAS No. 112-66-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl acetate (B1210297) (CAS No. 112-66-3), also known as lauryl acetate, is a fatty acid ester with significant applications across various scientific and industrial domains. This document provides a comprehensive technical overview of dodecyl acetate, encompassing its physicochemical properties, synthesis and purification protocols, and analytical methodologies. Furthermore, it delves into its role as a semiochemical in insect communication, detailing the underlying signaling pathways and standardized bioassay protocols for its evaluation. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a core resource for researchers and professionals engaged in work that involves this versatile compound.

Physicochemical Properties

Dodecyl acetate is a colorless liquid characterized by a fruity, waxy, or floral odor.[1][2] It is the ester of dodecanol (B89629) and acetic acid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Dodecyl Acetate

| Property | Value | Reference(s) |

| CAS Number | 112-66-3 | [3] |

| Molecular Formula | C₁₄H₂₈O₂ | [3] |

| Molecular Weight | 228.37 g/mol | [3] |

| Appearance | Colorless, oily liquid | [3] |

| Odor | Fruity, floral, waxy | [1][2] |

| Boiling Point | 283 °C | [3] |

| Melting Point | 0.7 °C (33.3 °F; 273.8 K) at 760 mmHg | [2] |

| Density | 0.882 g/cm³ | [3] |

| Flash Point | 122 °C | [3] |

| Refractive Index | 1.426 - 1.436 @ 20°C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

| logP | 6.1 | [2] |

Synthesis and Purification

Dodecyl acetate is primarily synthesized through the esterification of lauryl alcohol (1-dodecanol) with acetic acid or its derivatives.

Synthesis via Fischer Esterification

A common laboratory and industrial method for synthesizing dodecyl acetate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of lauryl alcohol with acetic acid. To drive the reversible reaction towards the product, water is typically removed as it is formed, often with the use of a Dean-Stark apparatus.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lauryl alcohol (1.0 equivalent) and a slight excess of glacial acetic acid (1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (p-TsOH).

-

Reaction Conditions: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dodecyl acetate can be further purified by vacuum distillation.[3]

Synthesis via Transesterification

An alternative method involves the transesterification of an acetate ester with lauryl alcohol.

Experimental Protocol:

-

Reaction Setup: In a capped vessel, combine lauryl alcohol (0.5 mmol) and an acetate ester (e.g., ethyl acetate, 1.5 mmol).

-

Catalyst Addition: Add a catalyst such as tetraethylammonium (B1195904) bicarbonate (TEAHC) (0.15 mmol).

-

Reaction Conditions: Stir the reaction mixture at 60 °C for 2 hours.

-

Work-up: After the reaction, concentrate the mixture under reduced pressure. Extract the residue with diethyl ether (3 x 10 cm³).

-

Purification: Combine the ethereal layers, remove the solvent under reduced pressure, and purify the crude product by flash chromatography on silica (B1680970) gel using a mixture of n-hexane and ethyl acetate (e.g., 95:5) as the eluent.[5]

A general workflow for the synthesis and purification of dodecyl acetate is depicted below.

Analytical Methods

The purity and identity of dodecyl acetate are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of dodecyl acetate and for its quantification in various matrices.

Experimental Protocol (GC-FID):

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program: An initial temperature of 100 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Injection Volume: 1 µL.

-

Quantification: Can be performed using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can also be employed for the analysis of dodecyl acetate.

Experimental Protocol (RP-HPLC):

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water. For Mass Spectrometry (MS) compatible applications, formic acid can be used as an additive instead of phosphoric acid.[6]

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: As dodecyl acetate lacks a strong chromophore, detection can be challenging. A low wavelength (e.g., 210 nm) may be used, or an alternative detector such as an Evaporative Light Scattering Detector (ELSD) or MS can be employed.

-

Injection Volume: 10 µL.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of dodecyl acetate. The ¹H NMR spectrum will show characteristic signals for the acetyl methyl protons, the methylene (B1212753) group adjacent to the oxygen, and the long alkyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum of dodecyl acetate will exhibit a strong characteristic absorption band for the C=O stretch of the ester group around 1740 cm⁻¹.

-

Mass Spectrometry (MS): When coupled with GC, MS provides a fragmentation pattern that serves as a molecular fingerprint for identification.

Biological Activity as an Insect Pheromone

Dodecyl acetate is a component of the sex pheromone of various insect species, particularly in the order Lepidoptera. It acts as a chemical signal to attract mates.

Olfactory Signaling Pathway

The perception of dodecyl acetate in insects initiates a cascade of events within the olfactory sensory neurons located in the antennae.

-

Pheromone Binding: Dodecyl acetate molecules enter the sensilla on the insect's antenna and are bound by Odorant-Binding Proteins (OBPs) in the sensillum lymph.

-

Receptor Activation: The OBP-pheromone complex transports the hydrophobic dodecyl acetate to the dendritic membrane of an Olfactory Sensory Neuron (OSN), where it interacts with a specific Olfactory Receptor (OR).

-

Signal Transduction: The binding of dodecyl acetate to the OR, which forms a heterodimer with a co-receptor (Orco), leads to the opening of an ion channel.

-

Neuronal Firing: The influx of cations causes depolarization of the OSN. If the threshold potential is reached, action potentials are generated.

-

Signal Processing: These electrical signals are transmitted to the antennal lobe of the insect brain for processing, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.[7]

The following diagram illustrates this simplified signaling pathway.

Bioassays for Pheromone Activity

The biological activity of dodecyl acetate as a pheromone can be assessed using various bioassays.

EAG measures the summated electrical response of the entire antenna to a volatile stimulus.

Experimental Protocol:

-

Insect Preparation: An adult insect is immobilized, and its head and antennae are exposed.

-

Electrode Placement: A reference electrode is inserted into the head, and a recording electrode is placed in contact with the tip of the antenna.

-

Stimulus Preparation: Serial dilutions of dodecyl acetate in a high-purity solvent (e.g., hexane) are prepared. A known volume of each dilution is applied to a filter paper, which is then placed in a stimulus delivery cartridge.

-

EAG Recording: The antenna is placed in a continuous stream of humidified air. Puffs of air containing the dodecyl acetate stimulus are delivered into the airstream.

-

Data Analysis: The amplitude of the negative voltage deflection from the baseline is measured as the EAG response. Dose-response curves can be generated by plotting the EAG response against the logarithm of the stimulus concentration.

Wind tunnel assays are used to observe the behavioral responses of insects to a pheromone plume.

Experimental Protocol:

-

Wind Tunnel Setup: A wind tunnel with controlled airflow, light intensity, and temperature is used. A pheromone source (e.g., a rubber septum impregnated with dodecyl acetate) is placed at the upwind end of the tunnel.

-

Insect Release: Insects are released at the downwind end of the tunnel.

-

Behavioral Observation: The behavior of the insects is recorded, including activation, take-off, upwind flight, and contact with the pheromone source.

-

Data Analysis: The percentage of insects exhibiting each behavior is calculated.

The general workflow for these bioassays is presented below.

Safety, Handling, and Disposal

Dodecyl acetate is a combustible liquid and should be handled with appropriate safety precautions.[7]

-

Handling: Work in a well-ventilated area and avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.

-

Spills: In case of a spill, absorb the liquid with an inert material and place it in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

Dodecyl acetate is a valuable compound with diverse applications, particularly in the fields of fragrance chemistry and chemical ecology. This technical guide has provided a detailed overview of its properties, synthesis, analysis, and biological activity. The experimental protocols and data presented herein are intended to serve as a foundational resource for researchers and professionals, facilitating further investigation and application of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. A wind tunnel bioassay system for screening mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. dodecyl acetate, 112-66-3 [thegoodscentscompany.com]

- 5. benchchem.com [benchchem.com]

- 6. Dodecyl acetate | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of Dodecyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl acetate (B1210297) (also known as lauryl acetate) is the ester of dodecanol (B89629) and acetic acid.[1] It is a colorless liquid recognized for its characteristic fruity, floral, and waxy odor.[1] This compound is utilized as a fragrance ingredient in perfumes, cosmetics, and detergents, and also finds application as a flavoring agent.[2][3] This guide provides an in-depth overview of the core physical properties of dodecyl acetate, complete with experimental methodologies for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of dodecyl acetate is presented below. These values represent a compilation from various sources and may exhibit slight variations depending on the experimental conditions and purity of the sample.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₁₄H₂₈O₂ | - | - | [1] |

| Molecular Weight | 228.37 | g/mol | - | [1] |

| Appearance | Colorless liquid | - | Ambient | [1][4] |

| Odor | Fruity, waxy, citrus-rose | - | - | [1] |

| Density | 0.860 - 0.865 | g/mL | at 25 °C | [1][5] |

| 0.8652 | g/cm³ | at 22 °C | [4] | |

| Boiling Point | 150 | °C | at 15 mmHg | [1][5][6] |

| 180 | °C | at 40 mmHg | [4] | |

| 265 | °C | at 760 mmHg | [4] | |

| Melting Point | 0.7 - 2.0 | °C | at 760 mmHg | [1][4][6] |

| Refractive Index | 1.426 - 1.436 | nD | at 20 °C | [1][6] |

| 1.432 | nD | at 20 °C | [5] | |

| 1.4439 | nD | at 20 °C | [4] | |

| Solubility | Insoluble | in Water | - | [2][7] |

| Soluble | in most organic solvents | - | [1][4] | |

| 1 mL in 4 mL | of 80% ethanol | - | [1] | |

| Vapor Pressure | 0.000468 | mmHg | - | [1] |

| 0.009 | mmHg | at 25 °C (est.) | [6] | |

| 0.13 | Pa | - | [4] | |

| Flash Point | > 110 | °C | (Closed Cup) | [6] |

| 113 | °C | (Closed Cup) | [4][5] | |

| Log P (o/w) | 5.6 - 6.1 | - | (est.) | [1][4][6] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of dodecyl acetate are outlined below.

Determination of Density by Pycnometry

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Methodology:

-

Cleaning and Calibration: Thoroughly clean a pycnometer of known volume with a suitable solvent and dry it completely. Record the mass of the empty, dry pycnometer.

-

Filling with Reference Liquid: Fill the pycnometer with a reference liquid of known density, typically distilled water, ensuring no air bubbles are trapped. Place the pycnometer in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Mass of Reference Liquid: Adjust the volume of the reference liquid to the calibration mark on the pycnometer, wipe the outside dry, and record its mass.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with dodecyl acetate, and repeat the process of thermal equilibration and mass measurement.

-

Calculation: The density of dodecyl acetate is calculated using the following formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Determination of Boiling Point by Ebulliometry

The boiling point of dodecyl acetate can be determined using a Thiele tube or a distillation apparatus. The Thiele tube method is suitable for small sample volumes.

Methodology (Thiele Tube):

-

Sample Preparation: Place a small amount (a few milliliters) of dodecyl acetate into a small test tube.

-

Capillary Tube Insertion: Invert a sealed-end capillary tube and place it inside the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

-

Observation: Continue heating until a continuous stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool.

-

Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record the atmospheric pressure at the time of the measurement.

Determination of Refractive Index using an Abbe Refractometer

The refractive index, a measure of how light propagates through a substance, is a characteristic property.

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of dodecyl acetate onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from a water bath.

-

Reading: Look through the eyepiece and adjust the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the instrument's scale.

Visualizations

Experimental Workflow for Refractive Index Measurement

The following diagram illustrates the general workflow for determining the refractive index of a liquid sample like dodecyl acetate using an Abbe refractometer.

Caption: Workflow for Refractive Index Measurement.

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. wjec.co.uk [wjec.co.uk]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. en.eeworld.com.cn [en.eeworld.com.cn]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 7. store.astm.org [store.astm.org]

A Comprehensive Technical Guide to the Solubility of Dodecyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl acetate (B1210297) (also known as lauryl acetate) is an organic compound classified as an ester of dodecanol (B89629) and acetic acid. With its characteristic fruity, floral odor, it finds applications as a fragrance additive in various consumer products. In the realms of research and drug development, understanding the solubility of dodecyl acetate in different organic solvents is crucial for its use in synthesis, formulation, and as a solvent itself. This technical guide provides a detailed overview of the known solubility characteristics of dodecyl acetate, a comprehensive experimental protocol for determining its solubility, and a discussion of the underlying chemical principles.

Core Principles of Solubility

The solubility of an ester like dodecyl acetate is governed by the interplay of its molecular structure and the properties of the solvent. Dodecyl acetate possesses a long, nonpolar dodecyl chain and a more polar acetate group. This dual nature dictates its solubility behavior, which can be summarized by the principle "like dissolves like."

-

Polarity: The long, nonpolar alkyl chain of dodecyl acetate makes it readily soluble in nonpolar organic solvents.[1] Its solubility in polar solvents is more limited due to the hydrophobic nature of this chain.

-

Intermolecular Forces: The primary intermolecular forces at play for dodecyl acetate are van der Waals forces (specifically London dispersion forces) along its long hydrocarbon chain. The ester group can also participate in dipole-dipole interactions. For dodecyl acetate to dissolve, the energy released from the interaction between its molecules and the solvent molecules must be sufficient to overcome the intermolecular forces within both the pure solute and the pure solvent.

Quantitative Solubility Data

Precise, quantitative solubility data for dodecyl acetate across a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature. The following table summarizes the available qualitative and semi-quantitative data.

| Solvent | Chemical Formula | Polarity | Reported Solubility | Citation(s) |

| Ethanol (80% v/v in water) | C₂H₅OH | Polar Protic | 250 mL/L | |

| Alcohol (general) | R-OH | Polar Protic | Soluble | [2] |

| Paraffin Oil | Mixture of alkanes | Nonpolar | Soluble | [2] |

| Acetone | C₃H₆O | Polar Aprotic | Slightly Soluble | [3] |

| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble | [3] |

| Hexanes | C₆H₁₄ | Nonpolar | Slightly Soluble | [3] |

| Most Organic Solvents | - | - | Soluble | |

| Water | H₂O | Polar Protic | 0.02 g/L (at 25 °C) | - |

Experimental Protocol: Determination of Dodecyl Acetate Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following method is a widely accepted approach for determining the solubility of a solid or liquid solute in an organic solvent.

Materials

-

High-purity dodecyl acetate

-

Analytical grade organic solvents (e.g., ethanol, methanol, acetone, hexane, ethyl acetate)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with solvent-resistant caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) system

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of dodecyl acetate to a series of glass vials.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the dodecyl acetate to evaporate.

-

Once the solvent is fully evaporated, reweigh the vial containing the dodecyl acetate residue.

-

The mass of the dissolved dodecyl acetate is the difference between the final and initial vial weights.

Alternatively, a calibration curve can be prepared using standard solutions of dodecyl acetate of known concentrations. The filtered supernatant can then be appropriately diluted and analyzed by GC or HPLC to determine the concentration.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved dodecyl acetate / volume of solvent) x 100

-

Mandatory Visualizations

Caption: Experimental workflow for determining dodecyl acetate solubility.

Caption: Logical relationship of intermolecular forces in solubility.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Dodecyl Acetate (B1210297) from Dodecanol

Abstract

Dodecyl acetate (also known as lauryl acetate) is a valuable organic ester widely utilized in the fragrance, flavor, and cosmetic industries for its characteristic fruity, floral, and waxy aroma.[1] It also serves as a specialty solvent and a chemical intermediate. This technical guide provides a comprehensive overview of the principal methods for synthesizing dodecyl acetate from 1-dodecanol (B7769020). The three primary synthetic routes discussed are Fischer-Speier esterification, transesterification, and enzymatic catalysis. This document includes detailed experimental protocols, comparative data on reaction parameters and yields, and process visualizations to aid researchers in selecting and implementing the optimal synthesis strategy for their specific needs.

Fischer-Speier Esterification

Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3] The reaction is an equilibrium process, and to achieve high yields of dodecyl acetate, the equilibrium must be shifted toward the products. This is typically accomplished by using an excess of one reactant (usually the less expensive acetic acid) or by removing the water produced during the reaction, often with a Dean-Stark apparatus.[3][4][5]

Reaction Pathway: Fischer Esterification

The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing its electrophilicity. The nucleophilic oxygen of 1-dodecanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, dodecyl acetate, and regenerates the acid catalyst.[2][3]

Experimental Protocol: Fischer Esterification using Amberlyst-15

This protocol utilizes a solid acid catalyst, Amberlyst-15, which simplifies product work-up and catalyst removal, as it can be filtered off from the reaction mixture.[6][7]

Materials:

-

1-Dodecanol

-

Glacial Acetic Acid

-

Amberlyst-15 resin (pre-dried)

-

Toluene (or other suitable solvent for azeotropic water removal)

-

5% Sodium bicarbonate (NaHCO₃) aqueous solution

-

Saturated Sodium Chloride (NaCl) aqueous solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 1-dodecanol (1.0 equiv.), acetic acid (2.0-3.0 equiv.), Amberlyst-15 catalyst (10-15% by weight of 1-dodecanol), and toluene.

-

Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

-

Monitoring: Monitor the reaction progress by tracking the amount of water collected or by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of aliquots. The reaction is typically complete within 3-5 hours.

-

Catalyst Removal: After cooling the reaction mixture to room temperature, filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reuse.

-

Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, 5% aqueous NaHCO₃ solution (to remove excess acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude dodecyl acetate can be purified by vacuum distillation to achieve high purity.

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For dodecyl acetate synthesis, this involves reacting 1-dodecanol with an acetate ester, such as isopropenyl acetate or vinyl acetate, in the presence of a catalyst. Using activated acyl donors like vinyl acetate can make the reaction effectively irreversible, as the vinyl alcohol byproduct tautomerizes to stable acetaldehyde, driving the reaction to completion and often resulting in very high yields.[8][9]

Reaction Pathway: Transesterification with Vinyl Acetate

Experimental Protocol: Transesterification with Isopropenyl Acetate

This protocol is based on a reported procedure yielding 89% dodecyl acetate.[10]

Materials:

-

1-Dodecanol

-

Isopropenyl acetate

-

Tetraethylammonium (B1195904) bicarbonate (TEAHC) catalyst

-

Diethyl ether

-

Hexane and Ethyl acetate (for chromatography)

-

Capped reaction vessel, rotary evaporator, flash chromatography system.

Procedure:

-

Reaction Setup: In a capped vessel, add 1-dodecanol (0.5 mmol, 1.0 equiv.) and isopropenyl acetate (1.5 mmol, 3.0 equiv.) sequentially to tetraethylammonium bicarbonate (0.15 mmol, 30 mol%).

-

Reaction: Stir the reaction mixture at 60 °C for 2 hours.

-

Concentration: After cooling, transfer the mixture to a round-bottomed flask and concentrate under reduced pressure to remove excess reagents and acetone (B3395972) byproduct.

-

Extraction: Extract the residue with diethyl ether (3 x 10 mL). Combine the organic layers.

-

Solvent Removal: Remove the diethyl ether from the combined extracts under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate (95:5) eluent system to yield pure dodecyl acetate.[10]

Enzymatic Catalysis

Enzymatic synthesis is a "green" chemistry approach that utilizes lipases as biocatalysts. These reactions are highly selective, occur under mild conditions (typically 40-60 °C), and minimize byproduct formation.[4] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are particularly advantageous as they are easily recovered by filtration and can be reused multiple times, improving process economy.[4][11] The synthesis can proceed via direct esterification or, more commonly, irreversible transesterification using an acyl donor like vinyl acetate.

Reaction Pathway: Lipase-Catalyzed Synthesis

The mechanism for lipase-catalyzed transesterification generally follows a Ping-Pong Bi-Bi model, where the lipase first reacts with the acyl donor to form a stable acyl-enzyme intermediate, which then reacts with the alcohol.[12][13]

Experimental Protocol: Enzymatic Synthesis using Novozym 435

This protocol is adapted from procedures for similar long-chain esters using Novozym 435 and vinyl acetate.[11][14]

Materials:

-

1-Dodecanol

-

Vinyl acetate

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., n-hexane, or solvent-free)

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

Round-bottom flask or sealed vial, temperature-controlled shaker or stirrer, filtration setup, rotary evaporator.

Procedure:

-

Reaction Setup: In a dry flask, dissolve 1-dodecanol (1.0 equiv.) in a minimal amount of solvent or run the reaction neat. Add vinyl acetate (1.5-3.0 equiv.), which can also serve as the solvent.

-

Enzyme Addition: Add Novozym 435 catalyst (5-10% by weight of the substrates).

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with constant agitation (e.g., 200 rpm) for 3-24 hours.

-

Monitoring: Monitor the reaction progress by GC analysis until the desired conversion is achieved.

-

Catalyst Recovery: Upon completion, separate the immobilized lipase by simple filtration. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.

-

Product Isolation: Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator. The resulting dodecyl acetate is often of high purity (>95%) and may not require further purification.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for the different synthesis methods.

Table 1: Fischer Esterification of 1-Dodecanol

| Catalyst | Acyl Source | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| H₂SO₄ | Acetic Acid | 1:4 (general) | Catalytic (drops) | ~120-160 (Reflux) | 1-2 | >90 (typical) | [15][16][17] |

| p-TsOH | Acetic Acid | 1:1.2 | ~5 mol% | ~110 (Reflux) | 3-5 | >90 (typical) | [4][5] |

| Amberlyst-15 | Acetic Acid | 1:3 | 3g / ~0.2 mol acid | 75 | Continuous | ~95 (conv.) |[18] |

Table 2: Transesterification of 1-Dodecanol

| Catalyst | Acyl Donor | Molar Ratio (Alcohol:Donor) | Catalyst Loading | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| TEAHC | Isopropenyl Acetate | 1:3 | 30 mol% | 60 | 2 | 89 | [10] |

| Novozym 435 | Vinyl Acetate | 1:1.5 | 5-10% (w/w) | 40-50 | 3-24 | >95 (typical) | [9][11] |

| Novozym 435 | Ethyl Acetate | 1:15 | 2.67 g/L | 40 | 3 | ~90 (conv.) |[13] |

Table 3: Enzymatic (Direct Esterification) of 1-Dodecanol

| Catalyst | Acyl Source | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Temp. (°C) | Time (h) | Conversion (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| Novozym 435 | Acetic Acid | 1:1 | 5-10% (w/w) | 40-60 | 8-24 | >80 (typical) | [4][19] |

| C. rugosa Lipase | Oleic Acid | 1:1 | 0.4-2 mg/mL | Ambient | 2 | ~80 |[20] |

Mandatory Visualizations

General Experimental Workflow

The overall process from reaction to purified product generally follows a similar workflow, with variations in the work-up and purification steps depending on the chosen methodology.

Logical Flowchart for Method Selection

Choosing a synthetic method depends on balancing factors such as required purity, yield, cost, available equipment, and environmental considerations.

References

- 1. Dodecyl acetate - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 9. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 10. DODECYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. community.wvu.edu [community.wvu.edu]

- 17. Solved Write a full protocol for the synthesis and | Chegg.com [chegg.com]

- 18. researchgate.net [researchgate.net]

- 19. Lipase-catalyzed transesterification of rapeseed oil for biodiesel production with tert-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Dodecyl Acetate

Introduction

Dodecyl acetate (B1210297) (CH₃COO(CH₂)₁₁CH₃), also known as lauryl acetate, is a saturated fatty acid ester recognized for its characteristic waxy, floral, and citrus-rose odor[1][2]. As a volatile organic compound, it plays a significant role in the chemical communication of insects and contributes to the natural fragrance profile of various plants[1][3]. Its high specificity and potency as a semiochemical make it a valuable tool in integrated pest management (IPM) programs, while its pleasant aroma lends it to applications in the fragrance and flavor industries[4].

This technical guide provides a comprehensive overview of the natural occurrence of dodecyl acetate, its biosynthetic origins, and the analytical methodologies required for its extraction, identification, and quantification. It is intended for researchers, scientists, and professionals in chemical ecology, natural product chemistry, and drug development who are engaged in the study of semiochemicals and natural volatiles.

Natural Occurrence

Dodecyl acetate is found across different biological kingdoms, primarily as a semiochemical in insects and as a volatile fragrance compound in plants.

In Insects (as a Semiochemical)

Dodecyl acetate is a well-documented component of insect pheromones, chemicals used for intraspecific communication[3][5]. It can function as a sex pheromone, trail pheromone, or attractant in various species.

-

Lepidoptera (Moths and Butterflies): It is a common sex pheromone component in numerous moth species. For instance, it is produced by females of the goat moth (Cossus cossus) and acts as an attractant for the four-spotted yellowneck (Oecogonia quadripuncta) and Thyatira batis.

-

Isoptera (Termites): It has been identified as a pheromone in termites such as Termes aff. fatalis.

-

Hymenoptera (Bees, Wasps, and Ants): It functions as a kairomone for the parasitoid wasp Telenomus busseolae.

In Plants

Dodecyl acetate contributes to the aromatic profile of several plant species, where it is typically found in flowers and fruits.

-

Flowers: It is a primary component of the essential oil from the flowers of Etlingera elatior (torch ginger)[3]. It is also reported as a volatile in rue flower oil.

-

Fruits and Other Tissues: The compound has been identified in various fruits and plants, including Mandragora autumnalis and Citrus iyo. It is also a natural constituent of cardamom, cherries, and limes.

In Other Organisms

While fungi and bacteria are known to produce a vast array of secondary metabolites, including various esters, specific literature detailing the production of dodecyl acetate by microorganisms is not widely available[6][7]. Further metabolomic studies on fungal and bacterial species may reveal its presence in this domain.

Quantitative Data

Precise quantitative data on the concentration of dodecyl acetate in natural sources is often matrix-dependent and sparsely reported across the literature. The available information is frequently qualitative (e.g., "major component") or relative. The following table summarizes known occurrences and their reported abundance.

| Organism Category | Species | Source/Tissue | Reported Abundance | Citation(s) |

| Insecta | Cossus cossus (Goat Moth) | Pheromone Gland | Pheromone Component | |

| Insecta | Termes aff. fatalis (Termite) | Pheromone Gland | Pheromone Component | |

| Plantae | Etlingera elatior (Torch Ginger) | Flower Essential Oil | Main Component | [3] |

| Plantae | Mandragora autumnalis | Plant Tissue | Reported Presence | |

| Plantae | Citrus iyo | Fruit Volatiles | Reported Presence | |

| Plantae | Cardamom, Cherry, Lime | Fruit Volatiles | Natural Constituent |

Biosynthesis and Signaling Pathways

Biosynthesis of Dodecyl Acetate in Insects

In insects, particularly Lepidoptera, dodecyl acetate is synthesized via a modified fatty acid metabolism pathway[8][9]. The biosynthesis typically begins with the de novo synthesis of palmitic acid (C16) from acetyl-CoA, followed by a series of enzymatic reactions[10][11].

-

Fatty Acid Synthesis: Acetyl-CoA is converted to the C16 fatty acyl-CoA, palmitoyl-CoA, through the action of acetyl-CoA carboxylase and fatty acid synthase (FAS)[8][11].

-

Chain Shortening: Palmitoyl-CoA undergoes two cycles of β-oxidation, where enzymes such as acyl-CoA oxidase remove two-carbon units, resulting in a C12 acyl-CoA (dodecanoyl-CoA)[9].

-

Reduction: The C12 acyl-CoA is then reduced to its corresponding fatty alcohol, 1-dodecanol (B7769020), by a fatty acyl-CoA reductase (FAR)[8][10].

-

Acetylation: Finally, 1-dodecanol is esterified to form dodecyl acetate, a reaction catalyzed by an alcohol acetyltransferase (AAT), which utilizes acetyl-CoA as the acetate donor[8][10].

Pheromone Reception and Signal Transduction in Insects

The perception of dodecyl acetate as a pheromone involves a sophisticated olfactory system located primarily in the insect's antennae[12][13]. The process translates the chemical signal into a neural impulse.

-

Adsorption and Transport: Hydrophobic pheromone molecules enter the aqueous sensillum lymph through pores in the sensory hair (sensillum)[14].

-

Binding: Inside the lymph, the pheromone binds to a Pheromone-Binding Protein (PBP), which solubilizes it and transports it to the neuronal membrane[15][16].

-

Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN)[12][16]. A co-receptor, Sensory Neuron Membrane Protein 1 (SNMP1), may facilitate the release of the pheromone from the PBP and its transfer to the OR[12].

-

Signal Transduction: Binding of the pheromone to the OR, which forms an ion channel, triggers depolarization of the neuron's membrane, generating an electrical signal (action potential)[15].

-

Signal Transmission: This action potential is then transmitted along the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response[12][13].

Experimental Protocols for Analysis

The analysis of dodecyl acetate from natural matrices relies heavily on chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the gold standard due to its high sensitivity and specificity for volatile compounds[17]. The choice of extraction method depends on the sample matrix and the target concentration of the analyte.

Protocol 1: Analysis of Volatiles by Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is ideal for analyzing volatile compounds from solid or liquid samples without the use of solvents.

-

Sample Preparation:

-

Accurately weigh 1-5 grams of the homogenized sample (e.g., fruit puree, chopped plant material, or insect glands) into a 20 mL headspace vial.

-

If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., deuterated dodecyl acetate or an ester with similar properties not present in the sample).

-

Immediately seal the vial with a PTFE/silicone septum cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heater/agitator block set to a specific temperature (e.g., 60 °C) and allow it to equilibrate for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane, PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) under agitation to adsorb the analytes.

-

-

GC-MS Analysis:

-

Injection: Retract the fiber and immediately insert it into the hot injector of the GC-MS, set to a temperature sufficient for thermal desorption (e.g., 250 °C). Desorb for 2-5 minutes in splitless mode.

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program: A typical temperature program would be: initial temperature of 50 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C, and hold for 5 min[17].

-

Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

Identification: Identify dodecyl acetate based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Key fragment ions include m/z 43, 61[18].

-

-

Protocol 2: Analysis by Solvent Extraction coupled with Gas Chromatography-Mass Spectrometry (SE-GC-MS)

This protocol is suitable for extracting compounds from tissues where higher recovery is needed.

-

Sample Preparation & Extraction:

-

Dissect the target tissue (e.g., insect pheromone glands) and place it in a 1.5 mL vial.

-

Add 100-200 µL of a high-purity non-polar solvent (e.g., hexane (B92381) or dichloromethane)[17].

-

If performing quantification, add the internal standard to the solvent prior to extraction.

-

Allow the extraction to proceed for at least 30 minutes at room temperature. Gentle agitation can improve efficiency.

-

Carefully transfer the solvent extract (supernatant) to a new GC vial, typically with a micro-insert to accommodate the small volume.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary, but care must be taken to avoid loss of the volatile analyte.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the solvent extract into the GC-MS using the same instrument parameters (column, oven program, MS settings) as described in Protocol 1.

-

Conclusion

Dodecyl acetate is a naturally occurring ester with significant biological roles, particularly as a semiochemical in insects and as a flavor and fragrance component in plants. Its biosynthesis is intricately linked to fatty acid metabolism. The analysis and quantification of dodecyl acetate in complex natural matrices are reliably achieved through well-established chromatographic methods, primarily HS-SPME and solvent extraction followed by GC-MS analysis. Future research should focus on elucidating the specific enzymatic and genetic controls of its biosynthesis, exploring its presence in a wider range of organisms, including microorganisms, and gathering more extensive quantitative data to better understand its ecological significance and concentration dynamics in nature.

References

- 1. dodecyl acetate, 112-66-3 [thegoodscentscompany.com]

- 2. Dodecyl acetate - Wikipedia [en.wikipedia.org]

- 3. specialchem.com [specialchem.com]

- 4. Dodecyl acetate | C14H28O2 | CID 8205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dodecyl acetate | TargetMol [targetmol.com]

- 6. japsonline.com [japsonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 11. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) [mdpi.com]

- 12. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 13. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ianakyildiz.com [ianakyildiz.com]

- 15. Frontiers | Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori [frontiersin.org]

- 16. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. ez.restek.com [ez.restek.com]

Dodecyl Acetate as an Insect Pheromone Component: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl acetate (B1210297), a straight-chain saturated acetate, serves as a crucial component in the sex pheromone blends of numerous insect species, primarily within the order Lepidoptera. Its role can range from being a major attractant to a minor component that synergizes or antagonizes the effects of other pheromonal constituents. This technical guide provides an in-depth overview of dodecyl acetate's function as an insect pheromone, its biosynthesis, mechanism of action, and the experimental methodologies used for its study. Quantitative data are summarized in structured tables, and key biological and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers in chemical ecology and drug development.

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, and foraging. Pheromones, as intraspecific chemical signals, are of particular interest for their high specificity and potency, making them valuable tools in integrated pest management (IPM) strategies. Dodecyl acetate (CH₃(CH₂)₁₁OOCCH₃) is a volatile compound that has been identified as a component of the sex pheromones in various insect species.[1] Understanding the intricate role of dodecyl acetate in insect chemical communication is paramount for the development of targeted and environmentally benign pest control methods, such as mating disruption and mass trapping.[2] This guide synthesizes the current knowledge on dodecyl acetate as a pheromone component, offering a technical resource for its study and application.

Chemical Properties and Synthesis

Dodecyl acetate is the acetate ester of dodecanol (B89629).[2] Its synthesis is crucial for research and the development of pheromone-based pest management tools.

2.1. Chemical Structure and Properties

-

IUPAC Name: Dodecyl acetate[2]

-

Molecular Formula: C₁₄H₂₈O₂[2]

-

Molecular Weight: 228.37 g/mol [3]

-

CAS Number: 112-66-3[3]

2.2. Synthesis

A common laboratory and industrial synthesis method for dodecyl acetate is the acetylation of lauryl alcohol (1-dodecanol).[3] Various acetylating agents and catalysts can be employed to achieve this transformation.[3] For instance, the reaction can be carried out using isopropenyl acetate and 1-dodecanol.[3]

Role in Insect Communication

Dodecyl acetate is a component of the sex pheromone blend for several insect species, where it can act as an attractant, a synergist, or an antagonist depending on the species and the composition of the blend.

3.1. Insect Species Utilizing Dodecyl Acetate

| Order | Family | Species | Role of Dodecyl Acetate |

| Lepidoptera | Tortricidae | Grapholita molesta (Oriental Fruit Moth) | Component of sex pheromone blend[4] |

| Lepidoptera | Tortricidae | Gymnandrosoma aurantianum (Macadamia Nut Borer) | Component of female sex pheromone gland extracts[5][6] |

| Lepidoptera | Noctuidae | Sesamia nonagriodes | Found in female pheromone gland extracts[7] |

| Lepidoptera | Cossidae | Cossus cossus (Goat Moth) | Sex pheromone component[8] |

| Lepidoptera | Noctuidae | Trichoplusia ni (Cabbage Looper) | Second pheromone component[9] |

3.2. Quantitative Data on Pheromone Blends and Behavioral Responses

The precise ratio of dodecyl acetate to other components in a pheromone blend is often critical for eliciting a behavioral response.

Table 1: Pheromone Blend Composition and Male Moth Response

| Species | Pheromone Components & Ratio | Behavioral Effect |

| Eupoecilia ambiguella | Z9-12:Ac (main component) + 12:Ac | Addition of 12:Ac markedly increased catches in field traps, with an optimal ratio of Z9-12:Ac to 12:Ac from 1:1 to 1:5.[10] |

| Grapholita molesta | (Z)-8-dodecenyl acetate (Z8-12:Ac), (E)-8-dodecenyl acetate (E8-12:Ac), (Z)-8-dodecenol (Z8-12:OH) | The three components act as a unit to elicit both long-range and close-range behaviors in males.[11] |

| Gymnandrosoma aurantianum | (E)-8-dodecenyl acetate (major component), tetradecyl acetate, dodecyl acetate, (E)-8-dodecenol, (Z)-8-dodecenyl acetate | Females from Guatemala produce more dodecyl acetate than those from Costa Rica.[5] |

Biosynthesis of Dodecyl Acetate

The biosynthesis of dodecyl acetate in insects is believed to follow the general pathway for fatty acid-derived pheromones, although the specific enzymes have not been fully elucidated for every species.[12] This process typically occurs in the pheromone glands of the insect.[12]

4.1. Proposed Biosynthetic Pathway

The biosynthesis is hypothesized to begin with a common saturated fatty acid, such as lauric acid (dodecanoic acid).[12] The pathway involves a series of enzymatic steps:

-

Fatty Acid Synthesis: The insect synthesizes C12 fatty acids.

-

Reduction: A fatty acyl-CoA reductase (FAR) reduces the fatty acyl-CoA to the corresponding alcohol, dodecanol.[13]

-

Acetylation: An acetyltransferase catalyzes the esterification of dodecanol with an acetyl group to form dodecyl acetate.[12]

Proposed biosynthetic pathway for dodecyl acetate in insects.

Mechanism of Action: Olfactory Signaling

The perception of dodecyl acetate by an insect initiates a cascade of events within the olfactory system, leading to a behavioral response.[14]

5.1. Peripheral Olfactory Events

-

Pheromone Binding: Dodecyl acetate molecules enter the sensory hairs (sensilla) on the insect's antennae through pores.[14]

-

Transport: Inside the sensillum lymph, the hydrophobic dodecyl acetate is likely bound by Pheromone Binding Proteins (PBPs).[14] PBPs are thought to solubilize and transport the pheromone to the olfactory receptors.[14]

-

Receptor Activation: The PBP-pheromone complex interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[14] This binding event activates the receptor complex.

-

Signal Transduction: The activated OR, which forms a complex with a co-receptor (Orco), functions as a ligand-gated ion channel.[14] Its opening leads to an influx of cations, causing depolarization of the OSN membrane.[14]

-

Action Potential Generation: If the depolarization reaches a threshold, it triggers action potentials that travel along the axon of the OSN to the brain.[14]

Simplified diagram of the insect olfactory signaling pathway for dodecyl acetate.

Experimental Protocols

A variety of experimental techniques are employed to identify, quantify, and assess the behavioral activity of dodecyl acetate as an insect pheromone.

6.1. Pheromone Extraction and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the separation, identification, and quantification of volatile compounds in an insect's pheromone gland extract or in airborne collections.[7][15]

Methodology:

-

Sample Preparation: Pheromone glands are dissected from insects (typically virgin females during their calling period) and extracted with a suitable solvent like hexane (B92381).[12] Alternatively, airborne volatiles from calling insects can be collected using techniques like Solid Phase Microextraction (SPME).[7]

-

Gas Chromatography: The extract is injected into a gas chromatograph, where compounds are separated based on their volatility and interaction with the stationary phase of the GC column.[16]

-

Mass Spectrometry: As compounds elute from the GC column, they enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that aids in the identification of the compound.[16]

-

Identification and Quantification: The identity of dodecyl acetate is confirmed by comparing its retention time and mass spectrum to that of an authentic standard.[7] Quantification is typically achieved by comparing the peak area of the compound to that of an internal standard.[15]

Workflow for GC-MS analysis of dodecyl acetate in insect pheromone samples.

6.2. Electrophysiological Bioassay: Electroantennography (EAG)

EAG is used to measure the electrical response of an entire insect antenna to volatile compounds, providing a measure of the insect's olfactory sensitivity to dodecyl acetate.[17]

Methodology:

-

Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes.[17] A conductive gel or saline solution ensures good electrical contact.[17]

-

Stimulus Preparation: A serial dilution of dodecyl acetate in a solvent like hexane is prepared.[17] A known amount is applied to a filter paper, and the solvent is allowed to evaporate.[17]

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna.[17] A puff of air carrying the dodecyl acetate vapor is injected into this airstream.[17]

-

Data Recording and Analysis: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is proportional to the level of olfactory stimulation.[18]

Table 2: Example of EAG Response Data (Hypothetical)

| Compound | Dose (µg) | Mean EAG Response (mV) ± SEM |

| Dodecyl Acetate | 0.1 | 0.7 ± 0.1 |

| 1 | 1.3 ± 0.2 | |

| 10 | 2.5 ± 0.3 | |

| 100 | 4.0 ± 0.4 | |

| Hexane (Control) | - | 0.1 ± 0.05 |

6.3. Behavioral Bioassays

Behavioral assays are essential to determine if dodecyl acetate elicits a behavioral response in the target insect.

6.3.1. Wind Tunnel Bioassay

This laboratory-based assay assesses the upwind flight orientation and source location behavior of an insect in response to a pheromone plume.[11]

Methodology:

-

Setup: A wind tunnel provides a laminar airflow. A dispenser releasing dodecyl acetate (alone or in a blend) is placed at the upwind end.

-

Insect Release: Insects are released at the downwind end of the tunnel.

-

Observation: The flight path, speed, and success in reaching the pheromone source are recorded and analyzed.[11]

6.3.2. Field Trapping

Field trapping experiments evaluate the attractiveness of dodecyl acetate under natural conditions.

Methodology:

-

Trap and Lure Preparation: Traps (e.g., delta traps with a sticky liner) are baited with lures (e.g., rubber septa) impregnated with synthetic dodecyl acetate.

-

Experimental Design: Traps are deployed in the field in a randomized block design to account for environmental variability.

-

Data Collection: Traps are checked regularly, and the number of captured target insects is recorded.

Conclusion and Future Directions

Dodecyl acetate is a significant, albeit sometimes subtle, component of the pheromonal communication system in a variety of insect species. Its role highlights the complexity of insect chemical ecology, where the context of the entire pheromone blend is often crucial for biological activity. For researchers and drug development professionals, a thorough understanding of dodecyl acetate's function, biosynthesis, and perception provides a foundation for the development of novel, species-specific pest management strategies.

Future research should focus on:

-

Elucidating the specific enzymatic machinery involved in the biosynthesis of dodecyl acetate in different insect species.

-

Identifying the specific olfactory receptors that detect dodecyl acetate and characterizing their binding properties.

-

Conducting more comprehensive field trials to optimize the dose and blend ratio of dodecyl acetate for effective pest monitoring and control.

By continuing to unravel the intricacies of pheromone-mediated communication, the scientific community can pave the way for more sustainable and effective approaches to managing insect populations.

References

- 1. Dodecyl acetate | TargetMol [targetmol.com]

- 2. Dodecyl acetate | C14H28O2 | CID 8205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DODECYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. food.ec.europa.eu [food.ec.europa.eu]

- 9. Survey of Pheromone Uses in Pest Control [ouci.dntb.gov.ua]

- 10. Effects of dodecyl acetate andZ-10-tridecenyl acetate on attraction ofEupoecilia ambiguella males to the main sex pheromone component,Z-9-Dodecenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ento.psu.edu [ento.psu.edu]

- 12. benchchem.com [benchchem.com]

- 13. Fatty acyl-CoA reductase influences wax biosynthesis in the cotton mealybug, Phenacoccus solenopsis Tinsley - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Biological Activity of Dodecyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl acetate (B1210297), a long-chain fatty acid ester, exhibits a diverse range of biological activities, making it a molecule of significant interest across various scientific disciplines. Primarily recognized as a component of insect sex pheromones, it plays a crucial role in chemical communication and mating behavior. Beyond its function in entomology, dodecyl acetate and structurally related compounds have demonstrated antimicrobial properties and potential as skin penetration enhancers for topical and transdermal drug delivery. This technical guide provides an in-depth overview of the known biological activities of dodecyl acetate, presenting quantitative data where available, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Role as an Insect Pheromone

Dodecyl acetate is a well-documented component of the sex pheromone blend of numerous insect species, particularly within the order Lepidoptera. It can act as an attractant, synergist, or inhibitor, depending on the species and the other components of the pheromone blend.

Quantitative Data: Electroantennography (EAG) Responses

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. While specific dose-response curves for dodecyl acetate are not extensively published for a wide range of species, studies on the cabbage looper moth, Trichoplusia ni, have provided some quantitative insights.

| Insect Species | Sex | Compound | Dose (µg) | Peak EAG Response | Reference |

| Trichoplusia ni | Male & Female | Dodecyl acetate | 100 | Maximum response observed | [1] |

| Trichoplusia ni | Male & Female | (Z)-7-dodecenyl acetate | 100 | Maximum response observed | [1] |

Experimental Protocol: Electroantennography (EAG)

This protocol outlines the general steps for measuring the EAG response of an insect antenna to dodecyl acetate.

1.2.1. Insect Preparation:

-

Select healthy, 2-3 day old adult insects.

-

Anesthetize the insect by cooling on ice or with CO₂.

-

Excise one antenna at the base using fine scissors under a stereomicroscope.

1.2.2. Electrode Preparation and Mounting:

-

Prepare two glass capillary microelectrodes filled with a conductive electrolyte solution (e.g., saline solution).

-

Mount the excised antenna between the two electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head.

1.2.3. Odor Stimulus Delivery:

-

Prepare serial dilutions of dodecyl acetate in a high-purity solvent (e.g., hexane).

-